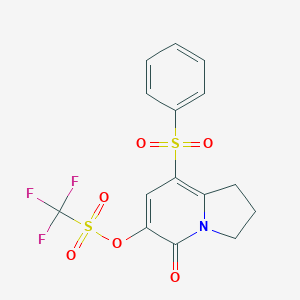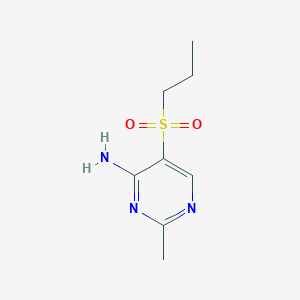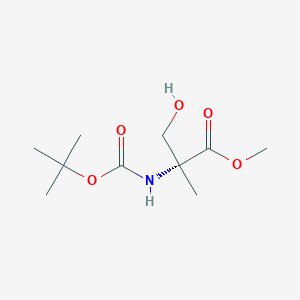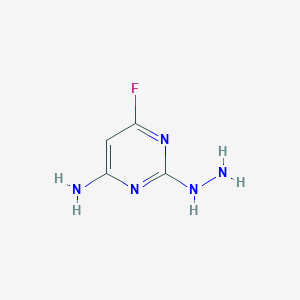![molecular formula C13H20N2Si B065965 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 183001-71-0](/img/structure/B65965.png)
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- is a compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a pyrrolo[2,3-B]pyridine core with a tert-butyl dimethylsilyl group attached, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- typically involves several steps:
-
Synthetic Routes: : The preparation often starts with the formation of the pyrrolo[2,3-B]pyridine core. This can be achieved through various methods, including cyclization reactions of appropriate precursors. For instance, the reaction of pyrrole with acyl (bromo)acetylenes followed by intramolecular cyclization can yield the desired pyrrolo[2,3-B]pyridine structure .
-
Reaction Conditions:
-
Industrial Production Methods: : Industrial production may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would require careful control of reaction parameters and purification processes to ensure consistency and quality.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the pyridine ring, leading to the formation of N-oxides .
-
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce specific functional groups within the molecule .
-
Substitution: : The compound can undergo substitution reactions, particularly at the pyridine ring. Halogenation, nitration, and sulfonation are common substitution reactions that can be carried out using appropriate reagents such as halogens, nitric acid, and sulfonyl chlorides .
-
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives, while oxidation can produce N-oxides .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- has several scientific research applications:
-
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
-
Biology: : In biological research, it is used to study the interactions of pyrrolopyridine derivatives with various biological targets, including enzymes and receptors .
-
Medicine: : The compound and its derivatives are investigated for their potential as therapeutic agents. They have shown promise in targeting specific pathways involved in diseases such as cancer .
-
Industry: : In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound can bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
-
Pathways Involved: : By inhibiting FGFRs, the compound can interfere with signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- can be compared with other similar compounds:
-
Similar Compounds: : Compounds such as 1H-pyrrolo[2,3-B]pyridine derivatives with different substituents, 1H-pyrazolo[3,4-B]pyridine, and 2,3-dihydro-1H-pyrrolo[3,4-B]quinolin-1-one derivatives .
-
Uniqueness: : The presence of the tert-butyl dimethylsilyl group in 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- imparts unique chemical properties, such as increased stability and lipophilicity, which can influence its biological activity and pharmacokinetic profile .
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-pyrrolo[2,3-b]pyridin-1-ylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKDJNVCMQOPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445759 |
Source


|
| Record name | 1-(tert-butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183001-71-0 |
Source


|
| Record name | 1-(tert-butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)






![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
